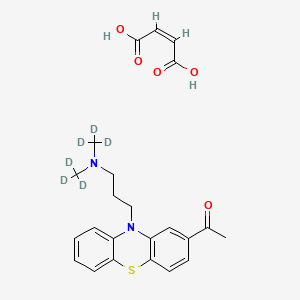

Acepromazin-d6-Maleat

Übersicht

Beschreibung

Acepromazinmaleat ist ein Phenothiazinderivat und ein Antipsychotikum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Ursprünglich in den 1950er Jahren für den menschlichen Gebrauch entwickelt, wird es heute überwiegend als Sedativum und Antiemetikum für Tiere, insbesondere Hunde, Katzen und Pferde, eingesetzt . Die Verbindung ist bekannt für ihre Fähigkeit, ängstliche Tiere zu beruhigen und anästhesie-bedingte Todesfälle bei Pferden zu reduzieren .

Herstellungsmethoden

Acepromazinmaleat wird durch eine Reihe chemischer Reaktionen mit Phenothiazinderivaten synthetisiert. Die Standardpräparation in der Pharmazie beinhaltet die Reaktion von 10-[3-(Dimethylamino)propyl]phenothiazin-2-ylmethylketon mit Maleinsäure, um das Maleatsalz zu bilden . Der Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur und pH-Wert, um eine hohe Reinheit und Ausbeute zu gewährleisten. Industrielle Produktionsmethoden beinhalten in der Regel die großtechnische Synthese in kontrollierten Umgebungen, um Konsistenz und Qualität zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Acepromazinmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Acepromazinmaleat entfaltet seine Wirkung, indem es als Antagonist an verschiedenen postsynaptischen Rezeptoren wirkt. Es blockiert hauptsächlich dopaminerge Rezeptoren (Subtypen D1, D2, D3 und D4), was zu seinen antipsychotischen Eigenschaften führt . Darüber hinaus antagonisiert es serotonerge Rezeptoren (5-HT1 und 5-HT2), histaminerge Rezeptoren (H1), alpha-adrenerge Rezeptoren (alpha1 und alpha2) und muskarinische Acetylcholinrezeptoren (M1 und M2) . Diese Wechselwirkungen führen zu einer Reihe von Wirkungen, darunter Sedierung, Antiemetika und Hypotonie .

Wirkmechanismus

Target of Action

Acepromazine-d6 Maleate primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors , and muscarinic (cholinergic) M1/M2-receptors . These receptors play a crucial role in mood regulation, behavior, and various physiological processes.

Mode of Action

Acepromazine-d6 Maleate acts as an antagonist (blocking agent) on its targets, leading to various effects :

- Muscarinic (cholinergic) M1/M2-receptors : Blocking these receptors causes anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes, and loss of memory .

Biochemical Pathways

The biochemical pathways affected by Acepromazine-d6 Maleate are primarily those involving dopamine, serotonin, histamine, and acetylcholine neurotransmission . The downstream effects of blocking these pathways include sedation, antiemesis, and a reduction in spontaneous activity .

Pharmacokinetics

The pharmacokinetics of Acepromazine-d6 Maleate involve several key processes that determine how the drug is absorbed, distributed, metabolized, and eliminated from the body . .

Result of Action

The molecular and cellular effects of Acepromazine-d6 Maleate’s action include a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It acts rapidly, exerting a prompt and pronounced calming effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acepromazine-d6 Maleate. It’s worth noting that the drug’s effects can vary significantly based on the specific animal, its condition, and other individual factors .

Biochemische Analyse

Biochemical Properties

Acepromazine-d6 Maleate interacts with various biomolecules, including enzymes and proteins. It acts as an antagonist on different post-synaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .

Cellular Effects

Acepromazine-d6 Maleate has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with different receptors, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acepromazine-d6 Maleate involves its antagonistic action on different post-synaptic receptors. It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .

Dosage Effects in Animal Models

The effects of Acepromazine-d6 Maleate vary with different dosages in animal models. For instance, it is used as a tranquilizer and antiemetic in animals, with the dosage requirement decreasing as the weight of the animal increases .

Vorbereitungsmethoden

Acepromazine maleate is synthesized through a series of chemical reactions involving phenothiazine derivatives. The standard pharmaceutical preparation involves the reaction of 10-[3-(dimethylamino)propyl]phenothiazine-2-yl methyl ketone with maleic acid to form the maleate salt . The process requires careful control of reaction conditions, including temperature and pH, to ensure high purity and yield. Industrial production methods typically involve large-scale synthesis in controlled environments to maintain consistency and quality .

Analyse Chemischer Reaktionen

Acepromazinmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Hydroxyethylpromazinsulfoxid, ihrem Hauptmetaboliten, oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Acepromazinmaleat kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Dimethylaminogruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Hydroxyethylpromazinsulfoxid und andere Phenothiazinderivate .

Vergleich Mit ähnlichen Verbindungen

Acepromazinmaleat ähnelt anderen Phenothiazinderivaten wie Chlorpromazin und Promazin . Es ist einzigartig in seinem spezifischen Rezeptorbindungsprofil und seiner vorherrschenden Verwendung in der Veterinärmedizin. Im Gegensatz zu Chlorpromazin, das immer noch beim Menschen eingesetzt wird, wird Acepromazinmaleat fast ausschließlich bei Tieren eingesetzt . Weitere ähnliche Verbindungen sind:

Biologische Aktivität

Acepromazine-d6 maleate is a deuterated form of acepromazine, a phenothiazine derivative primarily used as a sedative and antiemetic in veterinary medicine. This compound has significant biological activities due to its interaction with various neurotransmitter receptors, making it a subject of interest in both pharmacological and toxicological studies.

Acepromazine-d6 maleate functions primarily as an antagonist at several receptor sites, including:

- Dopamine Receptors : It blocks D2 dopamine receptors, which contributes to its sedative effects and potential antipsychotic properties.

- Serotonin Receptors : It also acts on 5-HT1 and 5-HT2 serotonin receptors, affecting mood and anxiety levels.

- Histamine Receptors : Its antagonistic action on H1 receptors leads to sedation and antiemetic effects.

- Adrenergic Receptors : Acepromazine-d6 inhibits alpha-adrenergic receptors, resulting in vasodilation and lowering blood pressure.

Pharmacokinetics

The pharmacokinetics of acepromazine-d6 maleate, while similar to its non-deuterated counterpart, may exhibit differences due to the presence of deuterium. The compound is metabolized primarily in the liver to form various metabolites, including hydroxyethylpromazine sulfoxide, which are then excreted via urine.

Biological Activity Overview

The biological activity of acepromazine-d6 maleate can be summarized in the following table:

| Activity | Description |

|---|---|

| Sedative Effects | Induces sedation in animals, particularly in dogs and horses, by depressing the central nervous system. |

| Antiemetic Properties | Reduces vomiting by acting on the chemoreceptor trigger zone. |

| Vasodilation | Causes vasodilation which can be beneficial in conditions like laminitis in horses. |

| Seizure Management | In certain studies, it has shown potential to reduce seizure frequency without exacerbating seizure activity. |

| Behavioral Modulation | Alters behavior in animals, potentially reducing anxiety and stress during veterinary procedures. |

Case Studies

-

Seizure Management in Dogs :

A retrospective study involved 36 dogs with a history of seizures treated with acepromazine for tranquilization. Notably, no seizures were reported within 16 hours post-administration. In cases where seizures occurred, they abated significantly after treatment . -

Equine Surgery :

Acepromazine has been utilized as a pre-anesthetic sedative in horses, leading to a reduction in perianaesthetic mortality rates due to its calming effects . Its use is particularly beneficial in managing anxious or excited horses prior to surgical procedures. -

Urethral Pressure Studies in Cats :

Research demonstrated that acepromazine significantly decreased intraurethral pressures in male cats, indicating its potential utility in managing feline urinary tract diseases .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of acepromazine-d6 maleate:

- Inhibition of Morphine-Induced Vomiting : Acepromazine has been shown to inhibit morphine-induced vomiting in dogs, suggesting its utility in managing nausea associated with opioid administration .

- Effects on Smooth Muscle : The compound has been observed to affect smooth muscle contraction without impacting striated muscle, which may have implications for its use in treating specific conditions related to smooth muscle dysfunction .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOOHLUYHMGG-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-00-7 (Parent) | |

| Record name | Acepromazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047783 | |

| Record name | Acetopromazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-37-6 | |

| Record name | Acepromazine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acepromazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acepromazine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetopromazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acepromazine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEPROMAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37862HP2OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.